

Nolatrexed vs. Pemetrexed: A Comparative Analysis of Efficacy in Lung Cancer Cells

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Compound of Interest

Compound Name: *Nolatrexed*

Cat. No.: *B128640*

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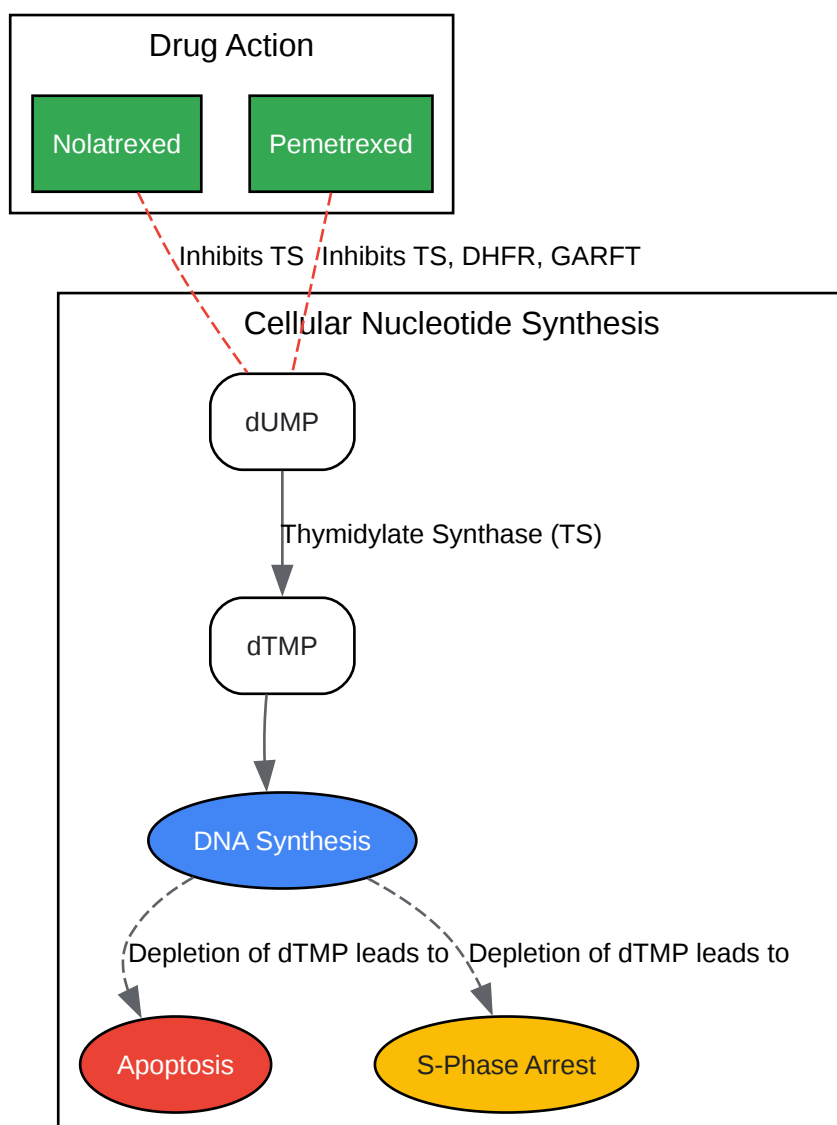
Introduction

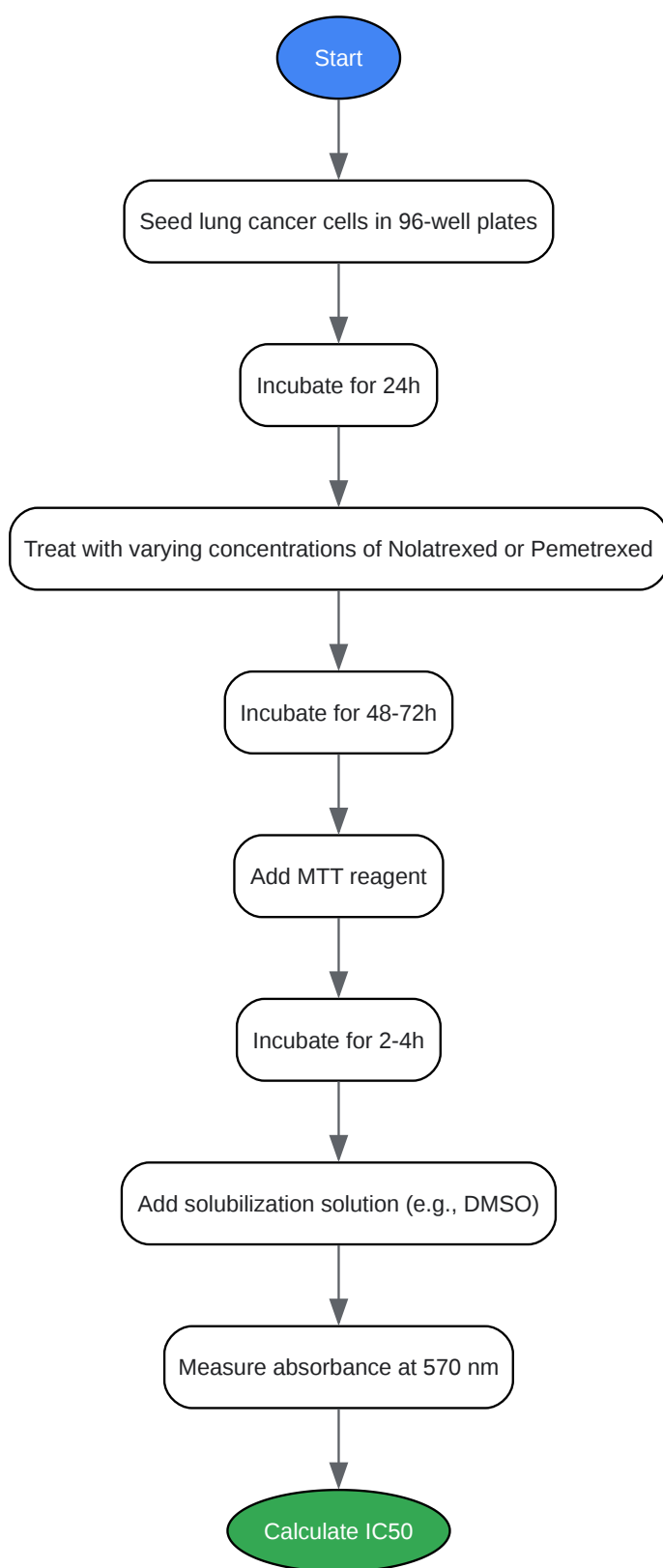
Nolatrexed and pemetrexed are both antifolate antimetabolites that function by inhibiting thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidines, thereby disrupting DNA replication and inducing cell death in rapidly proliferating cancer cells.[1] Pemetrexed is an established therapeutic agent for non-small cell lung cancer (NSCLC), particularly non-squamous subtypes.[2] **Nolatrexed**, a lipophilic quinazoline folate analog, has also been investigated for its anticancer properties.[3] This guide provides a comparative overview of their efficacy in lung cancer cells based on available preclinical and clinical data. It is important to note that while both drugs target the same enzyme, a direct head-to-head comparison in the same lung cancer cell lines under identical experimental conditions is not readily available in the public domain. This guide, therefore, presents the available data for each compound to facilitate an informed understanding of their respective profiles.

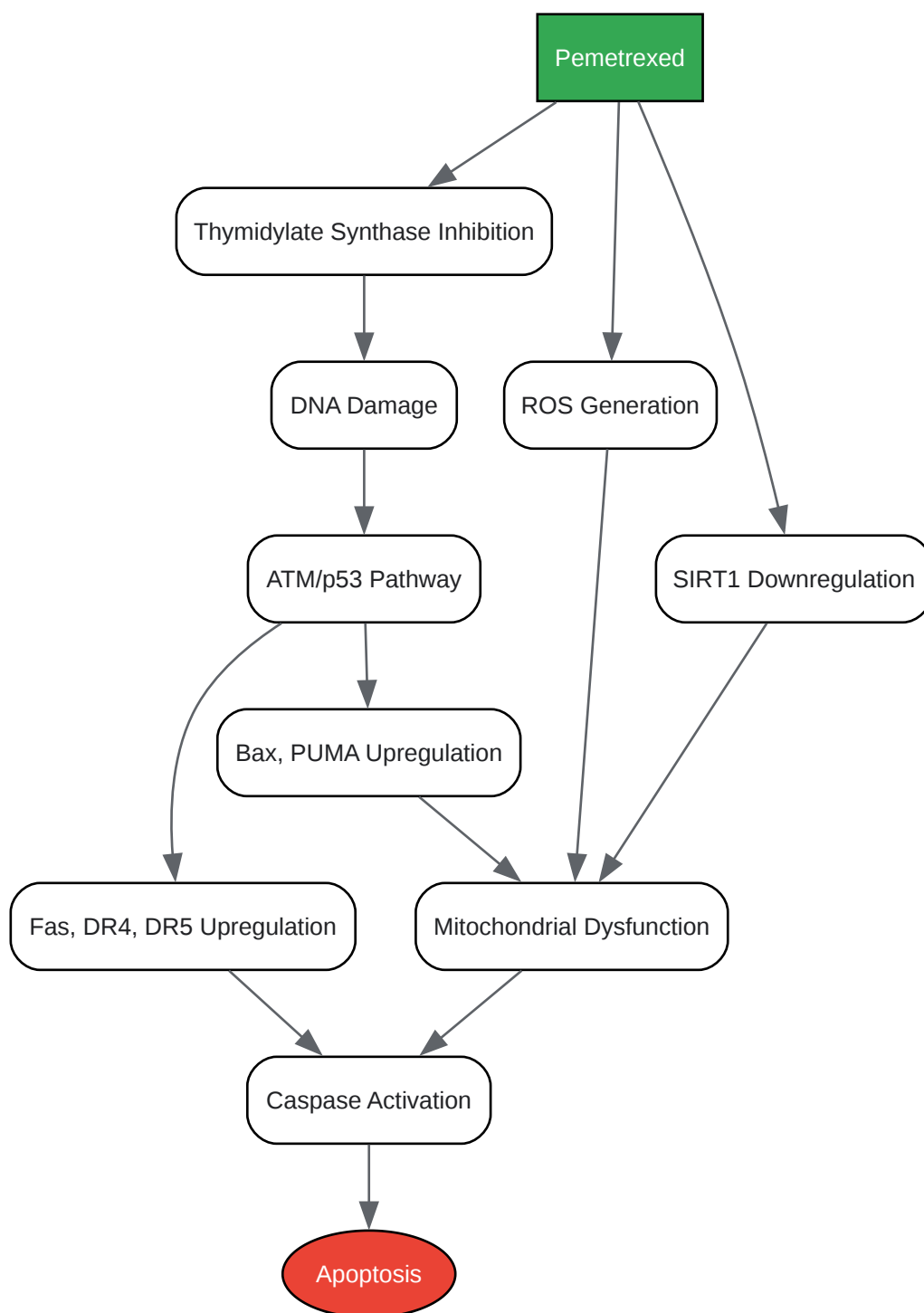
Mechanism of Action

Both **nolatrexed** and pemetrexed exert their cytotoxic effects by inhibiting thymidylate synthase. This inhibition leads to a depletion of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA synthesis. The resulting imbalance in the nucleotide pool triggers S-phase cell cycle arrest and apoptosis.[1][4]

Pemetrexed is a multi-targeted antifolate, also inhibiting dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT), which are involved in purine and pyrimidine synthesis. In contrast, **nolatrexed** is described as a potent, non-competitive inhibitor of thymidylate synthase.







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